molecular formula C16H20N2O B7620865 N-(2-adamantyl)pyridine-4-carboxamide

N-(2-adamantyl)pyridine-4-carboxamide

Cat. No.: B7620865
M. Wt: 256.34 g/mol
InChI Key: UIFCYNYOOCZBSH-UHFFFAOYSA-N
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Description

N-(2-adamantyl)pyridine-4-carboxamide is a compound that combines the adamantane structure with a pyridine carboxamide group Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while pyridine-4-carboxamide is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)pyridine-4-carboxamide typically involves the reaction of 2-adamantylamine with pyridine-4-carboxylic acid or its derivatives. One common method is the amidation reaction, where the carboxylic acid group of pyridine-4-carboxylic acid reacts with the amine group of 2-adamantylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the adamantane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be used.

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or other substituted adamantane derivatives.

Scientific Research Applications

N-(2-adamantyl)pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The adamantane moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets, while the pyridine-4-carboxamide group can interact with active sites of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-adamantyl)pyridine-4-carboxamide is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity

Properties

IUPAC Name

N-(2-adamantyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(12-1-3-17-4-2-12)18-15-13-6-10-5-11(8-13)9-14(15)7-10/h1-4,10-11,13-15H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFCYNYOOCZBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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